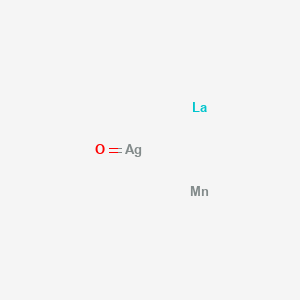![molecular formula C19H26N4O B15167286 N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea CAS No. 648420-86-4](/img/structure/B15167286.png)
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety linked to a cyclohexylamine derivative, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea typically involves multiple steps, starting with the preparation of the quinoline and cyclohexylamine derivatives. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with N-({4-[(Methylamino)methyl]cyclohexyl}methyl)amine under controlled conditions to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the cyclohexylamine derivative may interact with cellular proteins, affecting various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Quinoline derivatives: Compounds like quinoline-3-carboxylic acid and quinoline N-oxide.
Uniqueness
N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N’-quinolin-3-ylurea is unique due to its combined structural features of quinoline and cyclohexylamine derivatives, which confer distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Propiedades
Número CAS |
648420-86-4 |
|---|---|
Fórmula molecular |
C19H26N4O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[[4-(methylaminomethyl)cyclohexyl]methyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C19H26N4O/c1-20-11-14-6-8-15(9-7-14)12-22-19(24)23-17-10-16-4-2-3-5-18(16)21-13-17/h2-5,10,13-15,20H,6-9,11-12H2,1H3,(H2,22,23,24) |
Clave InChI |
QNSJLXCIYVWEGP-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCC(CC1)CNC(=O)NC2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


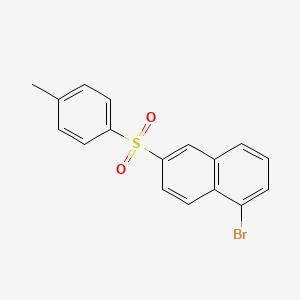
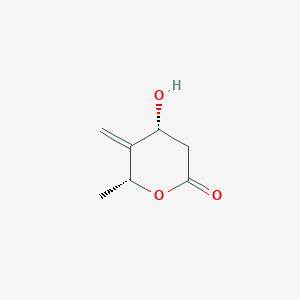
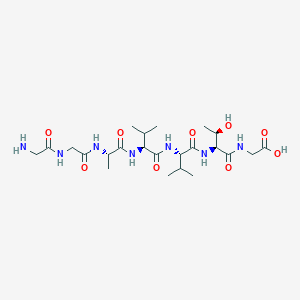
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
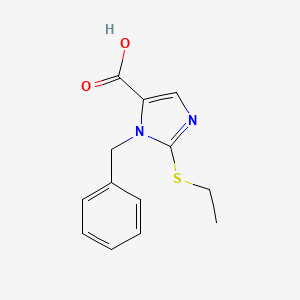
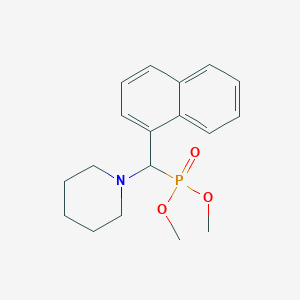
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
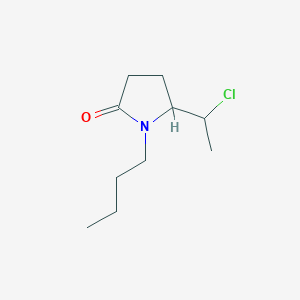
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
